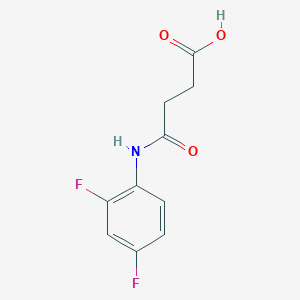

4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Description

Significance of the Anilino-Oxobutanoic Acid Moiety in Organic Synthesis

The anilino-oxobutanoic acid scaffold, also known as N-phenylsuccinamic acid, is a versatile structural motif in organic chemistry. cymitquimica.comscbt.combiosynth.com Its bifunctional nature, containing both a carboxylic acid and an amide group, allows it to participate in a wide array of chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceuticals. cymitquimica.com

The reactivity of the anilino-oxobutanoic acid core allows for modifications at several positions, enabling the creation of diverse libraries of compounds. For example, the non-fluorinated parent compound, 4-anilino-4-oxobutanoic acid, is a known metabolite of the anticancer drug Vorinostat (Suberoylanilide Hydroxamic Acid), highlighting the relevance of this scaffold in medicinal chemistry contexts. scbt.com Research into related structures, such as substituted anilinoalkanoic acids, has been driven by the search for new therapeutic agents, particularly with anti-inflammatory properties. The ability to readily synthesize derivatives from this core structure makes it a cornerstone for developing new chemical entities.

Relevance of Fluorinated Aromatic Systems in Advanced Chemical Structures

The incorporation of fluorine atoms into aromatic systems is a widely used strategy in modern drug design and materials science. tandfonline.combenthamscience.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size, as its van der Waals radius is comparable to that of a hydrogen atom. tandfonline.combohrium.com

Key effects of aromatic fluorination include:

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups. bohrium.com This can influence a molecule's ionization state at physiological pH, affecting properties like membrane permeability and bioavailability. tandfonline.combohrium.com

These attributes make fluorinated aromatic systems a crucial component in the design of advanced chemical structures, including pharmaceuticals for cancer, depression, and inflammatory diseases. tandfonline.com

Table 2: Key Effects of Fluorine Incorporation in Aromatic Systems

| Effect | Description |

|---|---|

| Metabolic Stability | Blocks metabolic oxidation, increasing drug half-life. tandfonline.combohrium.com |

| Physicochemical Modulation | Alters pKa, influencing solubility and membrane permeability. bohrium.com |

| Binding Affinity | Can enhance interactions with target proteins, improving potency. benthamscience.comresearchgate.net |

| Lipophilicity | Generally increases, which can affect drug absorption and distribution. benthamscience.com |

Overview of Research Trajectories for Related Chemical Scaffolds

Research involving chemical structures related to 4-(2,4-Difluoroanilino)-4-oxobutanoic acid has explored various therapeutic avenues. The broader class of aryl- and anilino-alkanoic acids has been a fertile ground for the discovery of bioactive compounds.

One significant area of research has been the development of anti-inflammatory agents. For example, the synthesis of various substituted phenylalkanoic acids and N-substituted succinanilic acids has been investigated for potential anti-inflammatory activity. This line of inquiry aims to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

The synthesis of substituted 2,4-dioxobutanoic acids and their derivatives has also yielded compounds with pronounced anti-inflammatory activity. chimicatechnoacta.ru Furthermore, research into related oxobutanoic acid structures has expanded into biocatalysis, using enzymes for stereoselective synthesis to create complex, multifunctional building blocks for further chemical elaboration. nih.gov The preparation of compounds like 4-(4-methylphenyl)-4-oxobutanoic acid via Friedel–Crafts reactions is a classic example of how these scaffolds are synthesized and serves as a basis for creating more complex derivatives. wikipedia.org These research trends underscore the foundational importance of the oxobutanoic acid core in developing novel and structurally diverse chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKGMFQQBVZJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240391 | |

| Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193952-12-4 | |

| Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193952-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 2,4 Difluoroanilino 4 Oxobutanoic Acid

Advanced Synthetic Approaches to the Core Butanoic Acid Chain

The formation of the 4-oxobutanoic acid backbone is a critical step in the synthesis of the target molecule. Various methodologies can be employed to construct this foundational element.

A prominent and efficient method for generating the butanoic acid derivative involves the ring-opening of succinic anhydride (B1165640). wikipedia.orggoogle.com This reaction is typically achieved through nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons of the anhydride. libretexts.orglibretexts.org In the context of synthesizing 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, 2,4-difluoroaniline (B146603) acts as the nucleophile, directly attacking the succinic anhydride. This reaction is advantageous as it forms the amide bond and the carboxylic acid functionality in a single step.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the anhydride's C-O bond and resulting in the formation of the amide and a carboxylate. libretexts.org Subsequent protonation of the carboxylate yields the final product. The reaction can be influenced by various factors, including the solvent and the presence of a base to neutralize the resulting carboxylic acid. libretexts.org

A similar approach has been documented for the synthesis of related compounds, such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, where 2,4-dichloroaniline is reacted with glutaric anhydride. mdpi.com The reaction of biphenyl with succinic anhydride in the presence of a Lewis acid like anhydrous aluminum chloride is another example of anhydride ring-opening to form a 4-oxo-butanoic acid derivative. google.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Toluene, Succinic anhydride | Aluminum chloride | 4-(4-Methylphenyl)-4-oxobutanoic acid | wikipedia.org |

| Biphenyl, Succinic anhydride | Anhydrous aluminum chloride in chlorobenzene | 4-(4-biphenylyl)-4-oxo-butanoic acid | google.com |

| 2,4-Dichloroaniline, Glutaric anhydride | Toluene, Room temperature | 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid | mdpi.com |

Ozonolysis is a powerful synthetic tool for the cleavage of carbon-carbon double bonds, yielding carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This method can be adapted to synthesize oxobutanoic acid derivatives from suitable cyclic alkene precursors. The reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. msu.edu The work-up conditions following ozonolysis determine the final products. wikipedia.org

For the synthesis of a 4-oxobutanoic acid derivative, a cyclic alkene such as cyclopentene could be subjected to ozonolysis. msu.edu Oxidative work-up of the resulting ozonide, for instance, using hydrogen peroxide, would yield a dicarboxylic acid. slideshare.net To obtain the desired oxo-acid functionality, specific starting materials and controlled reaction conditions would be necessary. While a direct application to this compound synthesis is not commonly reported, the principles of ozonolysis offer a potential, albeit more complex, alternative route to the butanoic acid core. A one-pot ozonolysis-oxidation process has been described for converting alkenes to carboxylic acids using an aqueous organic solvent and sodium chlorite. researchgate.net

The versatility of ozonolysis is demonstrated in the industrial synthesis of various carboxylic acids, such as azelaic acid from oleic acid. wikipedia.org The choice of solvent and work-up procedure is crucial in directing the reaction towards the desired product, be it an aldehyde, ketone, or carboxylic acid. slideshare.netresearchgate.net

Construction Strategies for the 2,4-Difluoroanilino Moiety

The introduction of the 2,4-difluoroanilino group is a key step that defines the final compound. This can be achieved through various synthetic strategies, each with its own advantages and optimization parameters.

Diazotization of primary aromatic amines, such as 2,4-difluoroaniline, leads to the formation of diazonium salts. organic-chemistry.org These salts are versatile intermediates in organic synthesis. The process involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. organic-chemistry.org While diazonium salts are more commonly used in Sandmeyer or Schiemann reactions to introduce halides, they can also participate in coupling reactions. organic-chemistry.org

For the synthesis of this compound, a direct coupling of a 2,4-difluorophenyldiazonium salt with a suitable butanoic acid derivative is not the most straightforward approach. However, the reactivity of diazonium salts highlights the chemical versatility of the 2,4-difluoroaniline precursor. A convenient one-step diazotization-iodination of aromatic amines has been reported using KI, NaNO2, and p-TsOH. organic-chemistry.org Furthermore, solid-state diazotization and diazo coupling reactions have been developed to synthesize azo dyes, showcasing alternative reaction conditions. icrc.ac.ir

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a powerful method for forming C-N bonds. researchgate.netkyoto-u.ac.jpacs.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. This technique could be conceptually applied to form the anilino linkage in this compound.

One potential route would involve the coupling of a 4-halobutanoic acid derivative with 2,4-difluoroaniline. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. For instance, palladium catalysts with N-heterocyclic carbene (NHC) ligands have been shown to be effective in the amination of aryl sulfides with anilines. kyoto-u.ac.jp The development of new ligands, such as dialkyl biheteroaryl phosphines, has enabled the amination of aryl chlorides and bromides with aqueous ammonia. nih.gov

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| C-H Amination | Palladium(II)/Norbornene | Pinacol aryl borates and amine benzoates | Redox-neutral, phosphine ligand-free | researchgate.net |

| Amination of Aryl Sulfides | Palladium-NHC catalyst | Aryl sulfides and anilines | Applicable to bulky ortho-substituted substrates | kyoto-u.ac.jp |

| Amination of Aryl Halides | Palladium catalyst with dialkyl biheteroaryl phosphine ligand (KPhos) | Aryl/heteroaryl chlorides and bromides with aqueous ammonia | High selectivity for primary arylamine | nih.gov |

The synthesis of the anilino moiety can also be approached through nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.comresearchgate.net In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of this compound, this would involve the reaction of a butanoic acid derivative containing a nucleophilic amine with a difluorobenzene derivative bearing a suitable leaving group.

The success of an SNAr reaction is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in 2,4-difluoroaniline, activate the ring towards nucleophilic attack. The position of these groups relative to the leaving group is also critical. The amino group of aniline (B41778) is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com Conversely, in nucleophilic aromatic substitution, electron-withdrawing groups are required to facilitate the reaction.

The effect of substituents on the properties of aniline and its derivatives is significant. researchgate.net For instance, the presence of electron-withdrawing groups like nitro groups can decrease the basicity of the aniline and its reactivity in certain reactions. researchgate.net Optimization of SNAr reactions often involves screening different solvents and bases to achieve the desired selectivity and yield. researchgate.net

Coupling Reactions for Anilino-Oxobutanoic Acid Formation

The formation of the amide linkage in this compound is a critical step in its synthesis, achievable through various coupling reactions. These methods focus on creating the bond between the nitrogen atom of 2,4-difluoroaniline and a carbonyl carbon of a butanoic acid derivative.

Amidation Reactions Between 2,4-Difluoroaniline and Butanoic Acid Derivatives

The most direct and common method for synthesizing this compound is the amidation reaction between 2,4-difluoroaniline and a suitable butanoic acid derivative, typically succinic anhydride. This reaction involves the nucleophilic attack of the amine group of 2,4-difluoroaniline on one of the carbonyl carbons of succinic anhydride. The ring-opening of the anhydride results in the formation of the desired N-aryl succinamic acid.

The reaction is generally carried out in a polar organic solvent. The efficiency of the process can be higher in mechanochemical reaction conditions compared to traditional solution-based synthesis. researchgate.net Studies on analogous reactions, such as the synthesis of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid from 2,4-dichloroaniline and glutaric anhydride, demonstrate that the reaction can proceed by simply combining the reactants in a suitable solvent like toluene and stirring at room temperature until a precipitate forms. mdpi.com

| Parameter | Condition | Rationale |

| Reactants | 2,4-Difluoroaniline, Succinic Anhydride | Direct precursors for the target molecule. |

| Solvent | Toluene, Acetone, 1,4-Dioxane | Polar aprotic solvents facilitate the reaction without participating in it. researchgate.netmdpi.com |

| Temperature | Room Temperature | The reaction is often sufficiently exothermic to proceed without heating. |

| Work-up | Filtration and washing | The product often precipitates from the reaction mixture and can be isolated by simple filtration. |

Stepwise Condensation and Functionalization Strategies

While direct amidation is efficient, stepwise strategies offer alternative routes that can be advantageous in specific synthetic contexts. A common stepwise approach involves converting the carboxylic acid derivative into a more reactive species before introducing the amine.

One such strategy is the conversion of a butanoic acid derivative, like succinic acid, into an acid chloride. Succinic anhydride can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to form succinyl chloride. This highly reactive intermediate can then be reacted with 2,4-difluoroaniline. The enhanced electrophilicity of the acid chloride's carbonyl carbon allows the reaction to proceed rapidly, often at lower temperatures, to form the amide bond. This two-step process (activation then coupling) allows for greater control over the reaction compared to the direct condensation of the acid or anhydride.

Industrial Synthesis Pathways and Scalability Considerations

For large-scale production, synthetic routes are evaluated based on factors such as cost, safety, yield, and environmental impact. Industrial pathways for this compound and related compounds often prioritize readily available starting materials and robust, high-yield reaction steps.

Multi-Step Industrial Processes via Diazotization and Carboxylation

Diazotization is a cornerstone of industrial aromatic chemistry, involving the conversion of a primary aromatic amine into a diazonium salt. byjus.comunacademy.com These salts are highly versatile intermediates. organic-chemistry.org The process involves treating the aromatic amine with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures. unacademy.comorganic-chemistry.org The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.com

While commonly used to introduce halides or cyano groups, diazonium salts can also undergo carboxylation to introduce a carboxylic acid group (-COOH). This would represent a potential, though complex, pathway. A hypothetical route might involve a precursor molecule with an amino group that is converted to the carboxylic acid moiety of the butanoic acid chain via diazotization followed by a carboxylation or a related carbon-carbon bond-forming reaction. However, for a molecule like this compound, this route is less direct and likely less economically viable than other methods like Friedel-Crafts acylation or direct amidation.

Friedel-Crafts Acylation as an Intermediate Step

A highly effective and industrially relevant strategy for synthesizing 4-aryl-4-oxobutanoic acids involves the Friedel-Crafts acylation. wikipedia.org This reaction attaches an acyl group to an aromatic ring using a strong Lewis acid catalyst. wikipedia.orgsigmaaldrich.com For the synthesis of a precursor to the target molecule, this would involve the acylation of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orggoogle.com

The reaction proceeds through the formation of an acylium ion from the succinic anhydride and AlCl₃, which then acts as an electrophile, attacking the electron-rich difluorobenzene ring. sigmaaldrich.com This method directly forms the C-C bond between the aromatic ring and the butanoic acid chain, yielding an intermediate compound, 4-(2,4-difluorophenyl)-4-oxobutanoic acid. This keto-acid would then require subsequent chemical steps, such as reductive amination or formation of an oxime followed by reduction, to convert the ketone group into the desired anilino functionality. The Friedel-Crafts acylation is a powerful tool for creating the core carbon skeleton of many pharmaceutical intermediates. nih.gov

| Parameter | Condition | Rationale |

| Reactants | 1,3-Difluorobenzene, Succinic Anhydride | Readily available starting materials for building the core structure. |

| Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid required to activate the succinic anhydride. wikipedia.orggoogle.com |

| Solvent | Chlorobenzene or an inert solvent | Provides a medium for the reaction; sometimes the aromatic substrate is used in excess. google.com |

| Product | 4-(2,4-difluorophenyl)-4-oxobutanoic acid | An intermediate keto-acid that requires further functionalization. |

Hydrolysis and Oxidation Reactions in Large-Scale Synthesis

Hydrolysis and oxidation are fundamental reactions frequently employed in large-scale pharmaceutical manufacturing due to their utility in functional group interconversions. nih.govresearchgate.netiipseries.org

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In an industrial synthesis of this compound, a hydrolysis step would be crucial if one of the carboxylic acid groups was "protected" as an ester during earlier synthetic steps. For example, if a Friedel-Crafts reaction was performed with a succinic acid monoester, the final step would be the hydrolysis of the ester group (e.g., using an aqueous acid or base) to reveal the free carboxylic acid. This strategy is often used to improve solubility or prevent unwanted side reactions of the carboxylic acid group during synthesis.

Oxidation reactions are powerful tools for introducing or modifying oxygen-containing functional groups. researchgate.net While not immediately apparent in the most direct synthetic routes to the target compound, oxidation could play a role in alternative pathways. For instance, a precursor molecule with a primary alcohol at the terminus of the four-carbon chain could be oxidized to the corresponding carboxylic acid in a late-stage synthetic step. Various reagents and catalytic systems are available for large-scale oxidations, although their use is carefully managed due to potential safety and environmental concerns. nih.govresearchgate.net

Kolbe-Schmitt Carboxylation in Related Fluorinated Aromatic Systems

The introduction of fluorine substituents to the aromatic ring significantly impacts the electronic properties of the phenoxide ion, which in turn affects the course of the Kolbe-Schmitt reaction. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the aromatic ring, potentially requiring more forcing reaction conditions. Furthermore, the position of the fluorine atom(s) can direct the incoming carboxyl group to specific positions on the ring.

Detailed research into the Kolbe-Schmitt carboxylation of various fluorinated phenols reveals distinct patterns in product distribution and yield. For instance, the carboxylation of 3-fluorophenol has been shown to yield a mixture of 3-fluoro-2-hydroxybenzoic acid and 3-fluoro-4-hydroxybenzoic acid. Under specific conditions, the reaction can favor the formation of the para-isomer, with reports indicating a product distribution of 25% ortho-carboxylation and 75% para-carboxylation.

In the context of producing precursors for more complex molecules, such as the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, the Kolbe-Schmitt reaction is a key step. Diflunisal, which is 5-(2,4-difluorophenyl)salicylic acid, is synthesized from 4-(2,4-difluorophenyl)phenol. The carboxylation of this fluorinated biphenylphenol derivative demonstrates the utility of the Kolbe-Schmitt reaction in the synthesis of fluorinated pharmaceutical compounds. The reaction conditions for this transformation are carefully controlled to achieve the desired regioselectivity, leading primarily to the carboxylation at the ortho position relative to the hydroxyl group.

The general mechanism of the Kolbe-Schmitt reaction involves the formation of a phenoxide by treating the phenol with a base, typically a metal hydroxide (B78521). This phenoxide then acts as a nucleophile, attacking the carbon atom of carbon dioxide. The choice of the metal cation (e.g., sodium or potassium) can influence the regioselectivity of the carboxylation, with smaller cations often favoring ortho-substitution. The reaction is typically carried out under high pressure (around 100 atm) and elevated temperatures (125-150 °C).

Below is a data table summarizing the outcomes of the Kolbe-Schmitt reaction on various fluorinated aromatic substrates, based on available research findings.

Interactive Data Table: Kolbe-Schmitt Carboxylation of Fluorinated Aromatic Substrates

| Substrate | Reagents & Conditions | Major Product(s) | Yield (%) | Observations |

| 3-Fluorophenol | 1. Alkali Metal Hydroxide2. CO₂ (High Pressure)3. Acid Workup | 3-Fluoro-2-hydroxybenzoic acid and 3-Fluoro-4-hydroxybenzoic acid | Not Specified | Product ratio is approximately 1:3 (ortho:para). |

| 4-(2,4-Difluorophenyl)phenol | 1. Alkali Metal Hydroxide2. CO₂ (High Pressure, Elevated Temp.)3. Acid Workup | 5-(2,4-Difluorophenyl)salicylic acid (Diflunisal) | Not Specified | Key step in the synthesis of the NSAID Diflunisal. |

Chemical Reactivity and Reaction Mechanisms of 4 2,4 Difluoroanilino 4 Oxobutanoic Acid

Reactivity of the 2,4-Difluoroanilino Substructure

The 2,4-difluoroanilino portion of the molecule is an aromatic system influenced by several substituents. The amide group (-NHCO-) is an activating group, while the two fluorine atoms are deactivating groups. byjus.com Both types of substituents direct incoming electrophiles to the ortho and para positions. byjus.comwikipedia.org In this specific arrangement, the nitrogen atom of the amide can donate electron density to the ring, which enhances the stability of cationic intermediates formed during electrophilic attack. wikipedia.org The interplay of these electronic effects governs the regioselectivity of substitution reactions on the difluorophenyl ring.

Electrophilic Aromatic Substitution Reactions on the Difluorophenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org For the 2,4-difluoroanilino ring, the primary sites for electrophilic attack are the positions ortho and para to the activating amide group. Given that the para position (C4) is already substituted with a fluorine atom, electrophilic attack is predicted to occur at the C3 and C5 positions.

Aromatic halogenation involves treating an aromatic compound with a halogen, such as chlorine or bromine, typically in the presence of a Lewis acid catalyst like iron(III) halides (FeCl₃, FeBr₃). organicchemistrytutor.compressbooks.pub The catalyst polarizes the halogen molecule, making it a more potent electrophile. pressbooks.pub For the difluorophenyl ring in 4-(2,4-difluoroanilino)-4-oxobutanoic acid, halogenation is expected to be directed by the activating amide group. The C5 position is the most likely site for substitution due to the strong ortho, para-directing nature of the amide and the deactivating effect of the fluorine atoms.

Table 1: Predicted Regioselectivity in Halogenation

| Reagents | Electrophile | Predicted Major Product |

| Br₂ / FeBr₃ | Br⁺ | 4-((5-Bromo-2,4-difluoroanilino)-4-oxobutanoic acid |

| Cl₂ / AlCl₃ | Cl⁺ | 4-((5-Chloro-2,4-difluoroanilino)-4-oxobutanoic acid |

Direct fluorination is generally too reactive to be controlled, but specific fluorinating agents can be used to introduce fluorine. libretexts.org Iodination is also possible, often requiring an oxidizing agent to generate the iodine electrophile. libretexts.org

Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). pressbooks.pub This combination generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com The nitronium ion then attacks the aromatic ring. masterorganicchemistry.com

For the 2,4-difluoroanilino moiety, the directing effects are similar to those in halogenation. The amide group directs the incoming nitro group to the C5 position. The reaction of aniline (B41778) derivatives with acidic nitrating mixtures can sometimes lead to the formation of meta-isomers because the amine group can be protonated, forming an anilinium ion which is a meta-director. byjus.com However, the amide in this compound is less basic than a free amino group, reducing the likelihood of extensive protonation.

Table 2: Expected Product in Nitration

| Reagents | Electrophile | Predicted Major Product |

| HNO₃ / H₂SO₄ | NO₂⁺ | 4-((2,4-Difluoro-5-nitroanilino)-4-oxobutanoic acid |

The products of aromatic nitration are valuable intermediates, as the nitro group can be subsequently reduced to an amino group, allowing for further functionalization. libretexts.orgyoutube.com

Nucleophilic Substitution at Fluorine-Bearing Aromatic Centers

While electrophilic substitution is common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient rings, particularly those bearing good leaving groups like fluorine. The fluorine atoms on the 2,4-difluoroanilino ring are not on a highly activated system for SNAr, but substitution can be achieved under specific conditions with strong nucleophiles. This type of reaction is a known pathway for modifying fluoro-substituted aromatic compounds, including pyridines and other heterocycles. nih.gov The viability of such a reaction would depend on the nucleophile's strength and the reaction conditions (e.g., high temperature, use of a strong base).

Chemical Transformations of the Oxobutanoic Acid Moiety

The oxobutanoic acid portion of the molecule contains a terminal carboxylic acid group, which is a versatile functional group for various chemical modifications.

Derivatization of the Carboxylic Acid Group

The carboxylic acid group (-COOH) can be readily converted into a wide range of derivatives. thermofisher.com These transformations are fundamental in organic synthesis for altering a molecule's physical properties or for coupling it to other molecules.

Common derivatization reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, HCl) yields an ester. colostate.edu

Amide Formation: Reaction with an amine, often mediated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), forms a new amide bond. thermofisher.com Including N-hydroxysuccinimide (NHS) can improve the efficiency of carbodiimide-mediated coupling. thermofisher.com

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a more reactive acid chloride. colostate.edu This intermediate can then be easily reacted with various nucleophiles.

Table 3: Common Derivatization Reactions of the Carboxylic Acid Group

| Reagent(s) | Resulting Functional Group |

| R-OH, H⁺ | Ester (-COOR) |

| R-NH₂, EDAC/DCC | Amide (-CONHR) |

| SOCl₂ | Acid Chloride (-COCl) |

These derivatization methods allow for the synthesis of a diverse library of compounds starting from this compound, which is useful for applications such as developing probes for biochemical assays or creating building blocks for larger molecules. nih.govresearchgate.net For instance, alkylating agents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) can be used to create ester derivatives suitable for analysis by high-performance liquid chromatography (HPLC). nih.gov

Reactions Involving the Ketone Functionality

The ketone group in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives. The primary reactions of this carbonyl group are reductions to either a secondary alcohol or a methylene (B1212753) group.

Reduction to Secondary Alcohol: The ketone can be readily reduced to a secondary alcohol, forming 4-(2,4-difluoroanilino)-4-hydroxybutanoic acid, using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of ketones in the presence of less reactive functional groups like carboxylic acids and amides beilstein-journals.orgnih.govnih.govyoutube.com. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature nih.govyoutube.com.

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product youtube.com. For 4-aryl-4-oxoesters, which are structurally similar, NaBH₄ in methanol has been shown to be highly effective beilstein-journals.orgnih.govnih.gov.

Reduction to Methylene Group: The complete reduction of the ketone functionality to a methylene group (CH₂) results in the formation of 4-(2,4-difluoroanilino)butanoic acid. This transformation can be achieved under either acidic or basic conditions.

Clemmensen Reduction: This method employs an amalgam of zinc and mercury (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strong acid.

Wolff-Kishner Reduction: This reaction is performed under basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent such as ethylene (B1197577) glycol. The reaction proceeds through a hydrazone intermediate.

These reductive methods offer pathways to modify the central chain of the molecule, removing the polarity and hydrogen-bonding capability of the carbonyl group organic-chemistry.org.

Below is a table summarizing the primary reduction reactions of the ketone group.

| Reaction Type | Reagent(s) | Product | Functional Group Transformation |

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | 4-(2,4-difluoroanilino)-4-hydroxybutanoic acid | C=O → CH-OH |

| Ketone to Methylene (Acidic) | Zinc Amalgam (Zn(Hg)), HCl | 4-(2,4-difluoroanilino)butanoic acid | C=O → CH₂ |

| Ketone to Methylene (Basic) | Hydrazine (N₂H₄), KOH | 4-(2,4-difluoroanilino)butanoic acid | C=O → CH₂ |

Intramolecular Cyclization Pathways of Oxobutanoic Acid Analogs

The structure of this compound, possessing both a carboxylic acid and an amide linked by a flexible butane (B89635) chain, allows for several potential intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. These reactions are typically promoted by dehydrating agents or by first modifying one of the existing functional groups.

Formation of N-Aryl Succinimide Derivatives: The most direct cyclization pathway involves the condensation between the carboxylic acid group and the amide N-H. This reaction, typically driven by heat or the use of a dehydrating agent like acetic anhydride (B1165640) or propionic anhydride, would result in the formation of 1-(2,4-difluorophenyl)pyrrolidine-2,5-dione, a substituted succinimide. Studies on analogous 2-(hydrazono)-4-oxobutanoic acids have shown that they undergo intramolecular cyclization in the presence of propionic anhydride researchgate.neturfu.ruresearchgate.net.

Cyclization following Ketone Reduction: As discussed in the previous section, the reduction of the ketone group yields 4-(2,4-difluoroanilino)-4-hydroxybutanoic acid. The resulting hydroxyl group can participate in intramolecular cyclization.

Lactonization: Intramolecular esterification between the newly formed hydroxyl group and the terminal carboxylic acid would yield a γ-lactone. This type of reaction is well-documented for 4-hydroxybutanoic acids, which readily form γ-butyrolactone, especially under acidic conditions doubtnut.com.

Lactamization: Alternatively, cyclization could occur between the hydroxyl group and the amide, though this is generally less common than lactonization.

Intramolecular Friedel-Crafts Acylation: Under strongly acidic conditions (e.g., polyphosphoric acid or a strong Lewis acid), the carboxylic acid moiety can act as an electrophile in an intramolecular Friedel-Crafts acylation reaction nih.gov. The acylium ion generated from the carboxylic acid would attack the electron-rich difluorophenyl ring. The substitution would likely occur at the position ortho to the amino group and meta to the fluorine atoms, leading to the formation of a fused tricyclic quinolone derivative. The success of this reaction depends on the relative activation of the ring by the anilino group versus the deactivation by the fluorine substituents and the steric accessibility of the ring positions.

The following table outlines potential cyclization products.

| Precursor/Condition | Reacting Groups | Product Type | Resulting Compound Name (Example) |

| Dehydrating Agent (e.g., Acetic Anhydride) | Carboxylic Acid + Amide N-H | Succinimide | 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione |

| Post-Ketone Reduction / Acid Catalyst | Carboxylic Acid + C4-Hydroxyl | γ-Lactone | 5-oxo-tetrahydrofuran-2-yl-(2,4-difluorophenyl)amine |

| Strong Acid (e.g., PPA) | Carboxylic Acid + Aromatic Ring | Tricyclic Ketone | 7,9-Difluoro-1,2,3,4-tetrahydroquinoline-4-one |

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Key Synthetic Steps

The primary synthesis of this compound involves the acylation of 2,4-difluoroaniline (B146603) with succinic anhydride wikipedia.org. This reaction is a classic example of nucleophilic acyl substitution, specifically the ring-opening of a cyclic anhydride by an amine.

Mechanism of Amide Formation: The reaction proceeds through a two-step addition-elimination mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This attack breaks the π-bond of the carbonyl, pushing electrons onto the oxygen and forming a tetrahedral intermediate.

Ring Opening and Proton Transfer: The tetrahedral intermediate is unstable. The five-membered anhydride ring opens as the C-O bond cleaves, with the oxygen atom becoming a carboxylate anion. Simultaneously, or in a subsequent step, a proton is transferred from the positively charged nitrogen atom to a base (which can be another molecule of the aniline or the solvent), neutralizing the amide nitrogen and protonating the carboxylate to form the final carboxylic acid.

This reaction is generally regioselective with symmetrical anhydrides like succinic anhydride, yielding a single product wikipedia.org.

Mechanism of Potential Intramolecular Friedel-Crafts Acylation: Another key mechanistic pathway for this molecule is intramolecular Friedel-Crafts acylation, which would lead to a tricyclic product.

Formation of the Acylium Ion: In the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted superacid (e.g., trifluoromethanesulfonic acid), the carboxylic acid is activated nih.govsigmaaldrich.com. The hydroxyl group of the carboxylic acid is protonated (or coordinates to the Lewis acid), turning it into a good leaving group (H₂O). Loss of water generates a highly electrophilic acylium ion, which is resonance-stabilized masterorganicchemistry.com.

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the difluorophenyl ring. This is the rate-determining step. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization: A weak base (like AlCl₄⁻) removes a proton from the carbon atom where the acyl group attached, restoring the aromaticity of the ring and yielding the final cyclized ketone product masterorganicchemistry.comwikipedia.org.

Kinetic Parameters of Reactivity Enhancements due to Fluorination

The presence of two fluorine atoms on the aniline ring significantly modulates the reactivity of this compound compared to its non-fluorinated analog. The kinetic effects are primarily driven by the strong electron-withdrawing inductive effect of fluorine.

Effect on Amide Formation: In the synthesis of the parent molecule, the nucleophilicity of the aniline nitrogen is a critical factor. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which decreases the electron density on the nitrogen atom. This reduction in nucleophilicity makes 2,4-difluoroaniline a weaker nucleophile than aniline. Consequently, the rate of acylation with succinic anhydride is expected to be slower for the fluorinated compound compared to the non-fluorinated parent.

While specific rate constants are not widely published for this exact reaction, the trend is well-established in organic chemistry. The Hammett equation can often quantify such electronic effects, where the σ (sigma) values for fluorine substituents would predict a decreased reaction rate for nucleophilic attack by the amine.

Effect on Intramolecular Cyclization and Other Reactions: Conversely, the electron-withdrawing nature of fluorine can enhance the reactivity of other parts of the molecule.

Acidity of Carboxylic Acid: The inductive effect of the fluorinated ring, transmitted through the amide linkage, increases the acidity (lowers the pKa) of the terminal carboxylic acid group compared to the non-fluorinated analog.

Acidity of Amide N-H: The N-H proton of the amide is also rendered more acidic, which can facilitate deprotonation in base-catalyzed reactions.

Friedel-Crafts Cyclization: In a potential intramolecular Friedel-Crafts reaction, the fluorine atoms deactivate the aromatic ring towards electrophilic attack. This would increase the activation energy and slow the rate of cyclization compared to a non-fluorinated ring.

Recent research has also highlighted the role of weak, non-covalent interactions involving organic fluorine. A weak attractive interaction has been demonstrated between a fluorine substituent and an amide group, which can influence the stability of transition states and folded conformations of a molecule researchgate.net. This could subtly affect the kinetics of cyclization or other reactions where the molecule adopts a folded conformation. The table below summarizes the expected kinetic effects.

| Reaction | Effect of 2,4-Difluoro Substitution | Kinetic Consequence | Reason |

| Amide formation (Aniline + Anhydride) | Decreased Reactivity | Slower Rate | Reduced nucleophilicity of the aniline nitrogen due to the inductive effect of F. |

| Intramolecular Friedel-Crafts Acylation | Decreased Reactivity | Slower Rate | Deactivation of the aromatic ring towards electrophilic attack. |

| Deprotonation of Carboxylic Acid | Increased Reactivity | Faster Rate / Lower pKa | Stabilization of the carboxylate anion by the electron-withdrawing group. |

| Deprotonation of Amide N-H | Increased Reactivity | Faster Rate / Lower pKa | Increased acidity of the N-H proton due to the inductive effect of the fluorinated ring. |

Theoretical and Computational Studies on 4 2,4 Difluoroanilino 4 Oxobutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. bsu.bymdpi.com A key application is molecular geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, this process is typically performed using a functional, such as B3LYP, combined with a basis set like 6-31+G(d) or 6-311++G(d,p). bsu.bymdpi.com

The optimization process calculates the forces on each atom and adjusts their positions iteratively until a minimum on the potential energy surface is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the N-C(=O) amide bond is expected to be shorter than a typical C-N single bond due to resonance, indicating partial double bond character. nih.gov The planarity of the amide group and the orientation of the difluorophenyl ring relative to the butanoic acid chain are key structural parameters determined through this process.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O (Carboxyl) | ~1.21 Å | |

| C=O (Amide) | ~1.23 Å | |

| N-H (Amide) | ~1.01 Å | |

| C-N (Amide) | ~1.36 Å | |

| C-F | ~1.35 Å | |

| Bond Angles | ||

| O=C-N (Amide) | ~123° | |

| C-N-H (Amide) | ~121° | |

| C-C-F | ~119° | |

| Dihedral Angles |

Note: These are typical, representative values. Actual calculated values may vary slightly based on the specific functional and basis set used.

Once the molecular geometry is optimized, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies correspond to the fundamental modes of vibration, which can be experimentally observed using Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. nih.gov

A comparison between the calculated and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions. bsu.by It is common practice to scale the calculated harmonic frequencies by an empirical factor to correct for anharmonicity and methodological approximations, leading to better agreement with experimental data. nih.gov The combination of FT-IR and FT-Raman is particularly powerful, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa, providing complementary information. spectroscopyonline.comirdg.org

Table 2: Assignment of Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3450 | Strong, Broad | Weak |

| N-H Stretch | Amide | ~3300 | Strong | Medium |

| C-H Stretch | Aromatic | ~3100 | Medium | Strong |

| C-H Stretch | Aliphatic | ~2950 | Medium | Medium |

| C=O Stretch | Carboxylic Acid | ~1720 | Very Strong | Medium |

| C=O Stretch (Amide I) | Amide | ~1670 | Very Strong | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Strong | Weak |

| C=C Stretch | Aromatic Ring | ~1600, ~1510 | Strong | Strong |

| C-F Stretch | Fluoroaromatic | ~1250 | Very Strong | Weak |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. Analysis of the spatial distribution of the HOMO and LUMO reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich difluoroaniline ring, while the LUMO may be distributed over the carbonyl groups and the aromatic system.

Table 3: Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E(LUMO) - E(HOMO)) | 4.5 to 6.5 |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.de This method is highly effective for analyzing intramolecular interactions, such as hyperconjugation and hydrogen bonding.

By examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the extent of electron delocalization. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de In this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (donor) into the adjacent amide carbonyl π* antibonding orbital (acceptor). This analysis also provides insights into intramolecular hydrogen bonds, for example, between the carboxylic acid proton and the amide oxygen, which can influence the molecule's preferred conformation.

Table 4: Significant Donor-Acceptor Interactions from NBO Analysis

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) | π* (C=O) (Amide) | n → π* | High |

| π (Aromatic C=C) | π* (Aromatic C=C) | π → π* | Medium |

| σ (C-H) | σ* (C-C) | σ → σ* | Low |

LP denotes a lone pair orbital.

Using Koopmans' theorem as an approximation, I ≈ -E(HOMO) and A ≈ -E(LUMO). From these, the other parameters can be calculated. Chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 5: Calculated Global Reactivity Parameters

| Parameter | Formula | Description | Predicted Value (eV) |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron | 6.5 to 7.5 |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added | 1.0 to 2.0 |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer | 2.25 to 3.25 |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons | 3.75 to 4.75 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and transport properties. urfu.ru

For this compound, an MD simulation could be employed to explore its conformational landscape in different solvents, such as water. By simulating the molecule over several nanoseconds, one can identify the most stable conformations and the energetic barriers between them. Furthermore, MD is a key tool for studying how the molecule interacts with biological targets, such as proteins. It can be used to predict binding modes, calculate binding free energies, and understand the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Analysis of radial distribution functions and mean square displacements from the simulation can provide information about the local solvent structure and the molecule's diffusion characteristics. urfu.ru

Conformational Analysis and Stability

The conformational landscape of this compound is primarily dictated by the rotational barriers around the amide bond and the single bonds of the butanoic acid chain. For anilides, the planarity of the amide group is a key feature, with cis and trans conformations being the most significant. nsf.gov In secondary anilides, the trans conformation is generally more stable. nsf.gov The preference for a particular conformation is a delicate balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding.

Table 1: Predicted Stable Conformers and Relative Energies

| Conformer | Dihedral Angle (C-N-C=O) | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) |

| Trans-Extended | ~180° | ~180° | 0.00 |

| Trans-Gauche | ~180° | ~60° | 1.5 - 3.0 |

| Cis-Extended | ~0° | ~180° | 3.0 - 5.0 |

| Cis-Gauche | ~0° | ~60° | 4.0 - 6.0 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific quantum chemical calculations.

Intermolecular Interactions and Solvent Effects

Intermolecular interactions play a crucial role in the solid-state packing and solution-phase behavior of this compound. The molecule possesses both hydrogen bond donors (the N-H of the amide and the O-H of the carboxylic acid) and acceptors (the carbonyl oxygen of the amide and both oxygens of the carboxylic acid). These functionalities allow for the formation of strong intermolecular hydrogen bonds, which are likely to dominate the crystal packing.

Solvent effects can significantly influence the conformational equilibrium of molecules. nih.gov In polar solvents, conformers with larger dipole moments will be preferentially stabilized. nih.gov For this compound, polar solvents are expected to solvate the carboxylic acid and amide groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. Conversely, in nonpolar solvents, intramolecular interactions may become more significant, leading to more compact structures. The choice of solvent can therefore be a tool to control the conformational preferences of the molecule. acs.org

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of this compound, we can identify the most probable sites for electrophilic and nucleophilic attack.

Mapping of Average Local Ionization Energies (ALIE) for Electrophilic Attack Sites

Average Local Ionization Energy (ALIE) is a computational tool used to identify the regions of a molecule that are most susceptible to electrophilic attack. cdnsciencepub.comnih.gov Lower ALIE values indicate regions where it is easiest to remove an electron, corresponding to the most nucleophilic sites. For this compound, the electron-rich aromatic ring and the lone pairs on the oxygen and nitrogen atoms are expected to have the lowest ALIE values.

The fluorine atoms on the aniline (B41778) ring are electron-withdrawing, which will generally decrease the nucleophilicity of the aromatic ring compared to unsubstituted aniline. However, the ortho and para positions relative to the amino group are still activated towards electrophilic substitution due to the resonance effect of the nitrogen lone pair. A computational ALIE map would likely show the lowest values on the carbon atoms of the aromatic ring that are ortho and para to the nitrogen, as well as on the carbonyl oxygen of the carboxylic acid.

Table 2: Predicted Average Local Ionization Energies (ALIE) for Selected Atoms

| Atom/Region | Predicted ALIE (eV) | Predicted Reactivity towards Electrophiles |

| Aromatic Ring (ortho/para to -NH) | Low | High |

| Carbonyl Oxygen (Amide) | Low | High |

| Carbonyl Oxygen (Carboxylic Acid) | Low | High |

| Aromatic Ring (meta to -NH) | Moderate | Moderate |

| Fluorine Atoms | High | Low |

Note: The data in this table is qualitative and based on the expected electronic effects of the functional groups. Precise ALIE values would require specific calculations.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. rsc.orgnih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction and thus its rate.

For this compound, potential reactions could include electrophilic aromatic substitution on the difluorophenyl ring, or reactions involving the carboxylic acid group, such as esterification or amide formation. Computational modeling could be used to compare different possible reaction pathways and predict the most favorable one under specific conditions. For example, the reaction pathway for the cyclization of the butanoic acid chain onto the aromatic ring could be modeled to determine the feasibility of forming a new heterocyclic system.

Structure-Property Relationships Derived from Computational Data

Computational data can be used to establish relationships between the molecular structure of a compound and its macroscopic properties.

Influence of Difluorophenyl Group on Electronic Structure and Reactivity

The 2,4-difluorophenyl group has a significant impact on the electronic structure and reactivity of the molecule. The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect reduces the electron density on the aromatic ring and the nitrogen atom of the amide group.

This reduction in electron density has several consequences:

Acidity of the N-H bond: The electron-withdrawing nature of the difluorophenyl group increases the acidity of the amide N-H proton compared to an unsubstituted anilide.

Rotational barrier of the amide bond: The electronic effects of the substituent on the aromatic ring can influence the rotational barrier of the C-N amide bond.

Computational studies on similar fluorinated aromatic compounds have shown that the position of fluorine substitution can have a profound effect on the molecule's properties. researchgate.net These studies can provide a basis for understanding how the specific 2,4-difluoro substitution pattern in this compound modulates its chemical behavior.

Advanced Spectroscopic Characterization of 4 2,4 Difluoroanilino 4 Oxobutanoic Acid

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. When monochromatic light, typically from a near-infrared (NIR) laser, interacts with a molecule, it can be scattered inelastically. This process, known as the Raman effect, results in a shift in the wavelength of the scattered light that corresponds to the energy of the molecule's specific vibrational modes.

The resulting FT-Raman spectrum is a plot of the intensity of the scattered light versus the energy difference (Raman shift), typically measured in wavenumbers (cm⁻¹). The peaks in the spectrum correspond to distinct molecular vibrations, such as the stretching and bending of chemical bonds (e.g., C-C, C=O, N-H, C-F) and the vibrations of the aromatic ring. This "molecular fingerprint" is highly specific to the compound's structure.

While the principles of FT-Raman spectroscopy are well-established, specific experimental or theoretical FT-Raman spectral data for 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, including tables of vibrational frequencies and their assignments, are not available in the surveyed scientific literature. researchgate.netnih.govnih.gov

Potential Energy Distribution (PED) Analysis of Vibrational Modes

While a Raman spectrum reveals the frequencies of vibrational modes, assigning these frequencies to specific molecular motions can be complex, especially in molecules with many atoms, as vibrations are often coupled. Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative assignment for each vibrational mode. nih.govresearchgate.net

PED analysis is typically performed using data from quantum chemical calculations, such as Density Functional Theory (DFT). nih.govcyberleninka.ru It breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., individual bond stretches, angle bends, and torsions). This allows researchers to confidently label a peak in the spectrum, for instance, as being "80% C=O stretching, 15% C-C stretching, and 5% C-C-N bending."

A detailed PED analysis for this compound, which would provide a precise description of its vibrational modes, has not been found in the available scientific literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for elucidating its chemical structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from a liquid solution without significant fragmentation. nih.govnih.gov This makes it ideal for confirming the molecular weight of a compound. In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound (molecular formula C₁₀H₉F₂NO₃), the expected monoisotopic mass is approximately 229.0554 Da. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode (expected m/z ≈ 230.0626) or a deprotonated molecule [M-H]⁻ in negative ion mode (expected m/z ≈ 228.0482), confirming its molecular weight.

Specific ESI-MS experimental data confirming the molecular weight of this compound is not present in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, typically to within a few parts per million (ppm). masonaco.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. While multiple chemical formulas can have the same nominal mass (integer mass), they will have distinct exact masses due to the mass defect of their constituent atoms.

For example, an HRMS measurement of the deprotonated ion of this compound that yields an m/z of 228.0480 would strongly confirm the elemental formula C₁₀H₈F₂NO₃⁻ over other possibilities. Published HRMS data providing the exact mass measurement and confirming the elemental composition of this specific compound could not be located. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule. lcms.cz In an MS/MS experiment, ions of a specific m/z (the precursor ions, such as the [M+H]⁺ or [M-H]⁻ ions of the compound) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. researchgate.net

The pattern of fragmentation provides a roadmap of the molecule's structure, revealing its functional groups and how they are connected. For this compound, fragmentation would likely occur at the amide and carboxylic acid groups, leading to characteristic neutral losses (e.g., H₂O, CO, CO₂) and the formation of specific fragment ions corresponding to the difluoroaniline and succinic acid moieties.

A detailed fragmentation analysis from MS/MS experiments for this compound has not been reported in the available literature. researchgate.netresearchgate.net

X-ray Diffraction (XRD)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. pdx.eduksu.edu.sa The technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a specific pattern of directions. usp.org By measuring the angles and intensities of these diffracted beams, it is possible to calculate the positions of all atoms within the crystal's unit cell.

An XRD analysis provides precise data on bond lengths, bond angles, and torsion angles. It also reveals information about the molecule's conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal. nih.gov

A search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific geometric parameters is not available. nih.gov

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, thereby revealing the molecule's absolute structure and preferred conformation in the solid state.

The crystallographic data for the analogous N-(2,5-Dichlorophenyl)succinamic acid is presented below to illustrate the type of detailed structural information that can be obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Empirical formula | C10H9Cl2NO3 |

| Formula weight | 262.08 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 5.726(1) Å, α = 90° b = 4.787(1) Å, β = 91.93(2)° c = 41.583(6) Å, γ = 90° |

| Volume | 1139.2(4) ų |

| Z | 4 |

| Density (calculated) | 1.527 Mg/m³ |

| Absorption coefficient | 0.563 mm⁻¹ |

| F(000) | 536 |

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity

Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different polymorphic forms, which are different crystalline structures of the same compound. Polymorphism can significantly impact the physical properties of a material, such as its solubility and stability.

A PXRD pattern provides a fingerprint of the crystalline phases present in a sample. The positions of the diffraction peaks are determined by the unit cell dimensions, while the intensities are related to the arrangement of atoms within the unit cell. By comparing the experimental PXRD pattern to patterns simulated from single-crystal data, the phase purity of a bulk sample can be confirmed.

For this compound, a PXRD study would be essential to assess its crystallinity and to screen for potential polymorphs. The presence of sharp, well-defined peaks in the diffractogram would indicate a highly crystalline material, whereas broad, diffuse features would suggest an amorphous or poorly crystalline sample.

The table below presents a hypothetical representation of powder X-ray diffraction data, illustrating the format in which such data is typically reported. The peak positions (2θ) and their relative intensities are key parameters.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 70 |

| 21.1 | 4.21 | 85 |

| 25.4 | 3.50 | 60 |

| 28.9 | 3.09 | 50 |

Synthesis and Biological Investigation of 4 2,4 Difluoroanilino 4 Oxobutanoic Acid Derivatives

Design Principles for Derivatives based on Structural Modifications

The rational design of derivatives from the parent compound, 4-(2,4-difluoroanilino)-4-oxobutanoic acid, involves strategic modifications at key positions to alter physicochemical properties and enhance biological activity. These modifications typically focus on the anilino moiety, the oxobutanoic acid chain, and the terminal functional groups.

Modifications on the Anilino Moiety (e.g., positional isomers like 3,4-difluoroanilino)

A primary strategy in derivative design involves altering the substitution pattern on the anilino ring. The placement of fluorine atoms significantly influences the molecule's electronic properties and its ability to form interactions with biological targets. While the parent compound features a 2,4-difluoro substitution, positional isomers have been synthesized to explore the impact of fluorine positioning.

One such example is 4-(3,4-Difluoroanilino)-4-oxobutanoic acid sigmaaldrich.comsigmaaldrich.com. The shift of a fluorine atom from the ortho (2-position) to the meta (3-position) changes the dipole moment and hydrogen bonding potential of the anilino group. This modification allows for a systematic exploration of the structure-activity relationship (SAR), helping to determine which substitution patterns are most favorable for specific biological activities. The synthesis of these analogs is a key step in optimizing the lead compound's interaction with its target.

Substitutions on the Oxobutanoic Acid Chain (e.g., 2-methylidene, allylamino)

The oxobutanoic acid chain offers another site for structural variation. Introducing substituents onto this chain can affect the molecule's conformation, flexibility, and reactivity.

A notable modification is the introduction of a 2-methylidene group, creating compounds such as 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid . nih.gov This derivative can be synthesized through the reaction of itaconic anhydride (B1165640) with an appropriate aniline (B41778), in this case, 4-iodoaniline. nih.gov The presence of the double bond in the 2-position introduces conformational rigidity and provides a potential site for Michael addition reactions within a biological environment.

The incorporation of an allylamino group is another design consideration. While not directly reported on the this compound backbone, the allylamino functional group is a known pharmacophore used in other biologically active molecules to enhance binding or modulate activity. biosynth.com

Functional Group Variations (e.g., amides, hydrazones)

Varying the terminal functional groups of the molecule is a common and effective method for creating diverse chemical libraries. The carboxylic acid and amide moieties of the parent structure are readily converted into other functional groups, such as different amides or hydrazones.

Amide derivatives of 4-aryl-4-oxobutanoic acids have been designed as potent enzyme inhibitors. nih.govresearchgate.net These syntheses often involve standard peptide coupling reactions or the activation of the carboxylic acid followed by reaction with an amine. nih.gov

Hydrazones represent another significant class of derivatives. Acylhydrazones, which contain a –CO–NH–N=CH– moiety, are known for their wide range of biological activities. nih.gov Derivatives such as substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been synthesized by reacting substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide. chimicatechnoacta.ruresearchgate.net These reactions demonstrate the utility of the oxobutanoic acid scaffold in creating complex hydrazone structures with potential therapeutic value. chimicatechnoacta.ruresearchgate.net

Biological Targets and Mechanisms of Action (In Vitro Studies)

The derivatives of this compound have been investigated against several biological targets to elucidate their mechanisms of action at the molecular level. In vitro studies have focused primarily on their effects on mitochondrial functions and specific enzyme systems.

Interaction with Mitochondrial Processes (e.g., MA-5 analogy, ATP production modulation)

Mitochondria are central to cellular metabolism and are a target for many bioactive compounds. Certain molecules can influence mitochondrial processes by inducing mild uncoupling of oxidative phosphorylation, a mechanism that can reduce the production of reactive oxygen species (ROS). nih.govnih.gov Studies on compounds structurally related to derivatives of 4-oxobutanoic acid, such as 2-alkenals like 4-hydroxy-2-nonenal , have shown that they can induce mitochondrial uncoupling. nih.govnih.gov

This uncoupling effect is mediated through interactions with specific mitochondrial proteins, including uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocase (ANT). nih.govnih.gov By activating these proteins, the compounds allow protons to leak across the inner mitochondrial membrane, which dissipates the proton motive force. This, in turn, can decrease the rate of ATP synthesis and lower the production of ROS, which is highly sensitive to the mitochondrial membrane potential. nih.gov This signaling role suggests that derivatives of this compound may similarly modulate mitochondrial function, representing a potential mechanism for their observed biological effects. nih.gov

Enzyme Inhibition Studies (e.g., mu-Calpain inhibition by 4-aryl-4-oxobutanoic acid amides)

A significant area of investigation for this class of compounds is their potential as enzyme inhibitors. Calpains, a family of calcium-dependent cysteine proteases, are implicated in various pathological conditions, including neurodegenerative diseases. nih.govnih.gov

Specifically, 4-aryl-4-oxobutanoic acid amides were designed as acyclic variants of known mu-calpain inhibitors. nih.gov In vitro studies confirmed that these derivatives represent a new family of mu-calpain inhibitors. nih.gov The inhibitory potency was found to be dependent on the substitutions on both the aryl ring and the amide "warhead" region. nih.gov For instance, one of the most potent compounds synthesized, 4c-2 , which has a 2-methoxymethoxy group on the phenyl ring and a primary amide, demonstrated significant inhibition of mu-calpain. nih.gov

Table 1: Inhibitory Activity of 4-Aryl-4-Oxobutanoic Acid Amide Derivative against µ-Calpain This table is interactive. You can sort and filter the data.

| Compound | Description | IC₅₀ (µM) | Source |

|---|

| 4c-2 | Possesses a 2-methoxymethoxy group at the phenyl ring and a primary amide at the warhead region. | 0.34 | nih.gov |

Beyond calpain, the 4-phenyl-4-oxobutanoic acid scaffold has been explored for the inhibition of other enzymes, such as kynurenine 3-hydroxylase , which is a key enzyme in the tryptophan degradation pathway. nih.gov This indicates the versatility of the core structure in targeting different enzyme active sites.

Receptor Modulation (e.g., P2X7 receptor antagonism by related difluoroanilino compounds)

Derivatives of this compound are of interest for their potential to modulate various biological receptors. A significant area of investigation for structurally related compounds is the antagonism of the P2X7 receptor. nih.govnih.gov The P2X7 receptor, an ATP-gated cation channel, is primarily found on immune cells like macrophages and glial cells in the central nervous system. nih.gov Its activation is linked to inflammatory processes, including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), making it a compelling target for therapeutic intervention in inflammatory conditions and neuropathic pain. nih.govnih.gov